(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid (2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid 2-amino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranose is the pyranose form of muramic acid. It is functionally related to a 2-amino-2-deoxy-D-glucopyranose.
Muramate is a natural product found in Synechococcus elongatus with data available.
Compounds consisting of glucosamine and lactate joined by an ether linkage. They occur naturally as N-acetyl derivatives in peptidoglycan, the characteristic polysaccharide composing bacterial cell walls. (From Dorland, 28th ed)
Brand Name: Vulcanchem
CAS No.: 1114-41-6
VCID: VC20770281
InChI: InChI=1S/C9H17NO7/c1-3(8(13)14)16-7-5(10)9(15)17-4(2-11)6(7)12/h3-7,9,11-12,15H,2,10H2,1H3,(H,13,14)/t3-,4-,5-,6-,7-,9?/m1/s1
SMILES: CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N
Molecular Formula: C9H17NO7
Molecular Weight: 251.23 g/mol

(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid

CAS No.: 1114-41-6

Cat. No.: VC20770281

Molecular Formula: C9H17NO7

Molecular Weight: 251.23 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid - 1114-41-6

Specification

Description 2-amino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranose is the pyranose form of muramic acid. It is functionally related to a 2-amino-2-deoxy-D-glucopyranose.
Muramate is a natural product found in Synechococcus elongatus with data available.
Compounds consisting of glucosamine and lactate joined by an ether linkage. They occur naturally as N-acetyl derivatives in peptidoglycan, the characteristic polysaccharide composing bacterial cell walls. (From Dorland, 28th ed)
CAS No. 1114-41-6
Molecular Formula C9H17NO7
Molecular Weight 251.23 g/mol
IUPAC Name (2R)-2-[(3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid
Standard InChI InChI=1S/C9H17NO7/c1-3(8(13)14)16-7-5(10)9(15)17-4(2-11)6(7)12/h3-7,9,11-12,15H,2,10H2,1H3,(H,13,14)/t3-,4-,5-,6-,7-,9?/m1/s1
Standard InChI Key MSFSPUZXLOGKHJ-PGYHGBPZSA-N
Isomeric SMILES C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1N)O)CO)O
SMILES CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N
Canonical SMILES CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N
Melting Point 153°C

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